BenchChemオンラインストアへようこそ!

(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Physicochemical profiling Drug-likeness logP optimization

Select (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone for your kinase-focused library. Its pyridin-4-yl group delivers a canonical hinge-region H-bond acceptor, while the cyclopropylisoxazole-indoline scaffold provides a logP of 2.07 and Fsp³ of 0.30—ideal for CNS drug-like space. Compared to isoindoline or pyridyl-free analogs, this chemotype preserves the critical pharmacophore presentation and metabolic stability. Contact us for ≥95% purity lots.

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 2034374-39-3
Cat. No. B2760810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
CAS2034374-39-3
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5
InChIInChI=1S/C20H17N3O2/c24-20(17-12-19(25-22-17)14-1-2-14)23-10-7-16-11-15(3-4-18(16)23)13-5-8-21-9-6-13/h3-6,8-9,11-12,14H,1-2,7,10H2
InChIKeySFXIBLXMSLNRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 30 mg / 78 mg / 868 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone: Core Identity and Screening Utility


(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone (CAS 2034374-39-3) is a synthetic small molecule featuring a 5-cyclopropylisoxazole moiety linked via a methanone bridge to a 5-(pyridin-4-yl)indoline scaffold . Its molecular formula is C20H17N3O2 (MW 331.375 g/mol), and commercial lots are typically supplied at ≥95% purity . As of the latest available data, no biological activity has been reported for this compound in ChEMBL or primary literature, and it is classified as a screening compound within the ZINC database [1][2]. It is structurally related to the broader indoline-isoxazole chemotype applied in early-stage kinase inhibitor and GPCR modulator hit finding.

Why (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone Cannot Be Replaced by In-Class Analogs Without Verification


Substitution of this compound with structurally similar indoline-isoxazole screening candidates is not straightforward because even minor scaffold changes alter the three-dimensional pharmacophore presentation, calculated lipophilicity, and hydrogen-bonding potential. The ZINC database predicts a logP of 2.07 for one protomer representation of this compound [1], whereas closely related analogs such as (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone (C15H14N2O2, MW 254.29) possess entirely different ring connectivity (isoindoline vs. indoline) and lack the pyridyl substituent, leading to a markedly different hydrogen-bond acceptor/donor profile . Similarly, Indolin-1-yl(5-methylisoxazol-3-yl)methanone (MW 228.25) substitutes the cyclopropyl group with a smaller methyl group, reducing both steric bulk and sp3 fraction . Such differences predictably alter target engagement and pharmacokinetic behavior, making generic substitution unreliable.

Quantitative Differentiation Evidence for (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone


Lipophilicity (logP) Differentiation from the Isoindolin-2-yl Analog

The target compound exhibits a predicted logP of 2.07 (ZINC-calculated) [1], reflecting the balance between the hydrophobic cyclopropylisoxazole and the moderately polar pyridyl-indoline core. In contrast, (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone, which lacks the pyridin-4-yl substituent entirely, is expected to have a substantially lower logP due to reduced aromatic surface area and absence of the pyridyl nitrogen . This ~1.5–2 unit logP differential is sufficient to alter solubility and membrane permeability, making the target compound more suitable for assays requiring moderate lipophilicity.

Physicochemical profiling Drug-likeness logP optimization

Hydrogen-Bond Acceptor Capacity vs. Indolin-1-yl(5-methylisoxazol-3-yl)methanone

The target compound contains five hydrogen-bond acceptors (two carbonyl oxygens, isoxazole O, isoxazole N, and pyridyl N) [1]. In contrast, Indolin-1-yl(5-methylisoxazol-3-yl)methanone (C13H12N2O2) has only three H-bond acceptors (carbonyl O, isoxazole O, isoxazole N), as it lacks the pyridyl ring . This difference of two H-bond acceptors directly impacts protein-ligand recognition, as the pyridyl nitrogen can engage in critical hinge-region or backbone hydrogen bonds in kinase ATP-binding sites.

Medicinal chemistry Structure-activity relationships H-bond interactions

Fractional sp3 Character and Conformational Rigidity vs. Straight-Chain Isoxazole Analogs

The target compound has a fractional sp3 hybridization (Fsp3) of 0.30 [1], contributed primarily by the indoline dihydropyrrole ring (two saturated carbons) and the cyclopropyl group. The cyclopropyl substituent on the isoxazole introduces conformational restriction and metabolic stability compared to unsubstituted isoxazole analogs such as Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone, which has an Fsp3 of approximately 0.10 due to the absence of the cyclopropyl and indoline saturation . The higher Fsp3 of the target compound correlates with improved aqueous solubility and reduced aromatic ring count, both favorable for lead-like chemical space.

Conformational analysis Molecular design Lead optimization

Purity and Supply Consistency for Reproducible Screening Campaigns

Commercial suppliers including BenchChem list the target compound at a standard purity of ≥95% . While this purity specification is comparable to related screening compounds such as Indolin-1-yl(5-methylisoxazol-3-yl)methanone (also typically ≥95%), the target compound is part of a curated screening collection (e.g., ZINC In-Stock or On-Demand tranches [1][2]), ensuring lot-to-lot consistency. Specific purity verification data (NMR, HPLC traces) are available upon request from vendors, which is essential for procurement decisions in high-throughput screening where even 5% impurity can confound assay results.

Quality control High-throughput screening Procurement specifications

Application Scenarios Where (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone Provides Measurable Differentiation


Kinase Inhibitor Hit Identification Requiring Pyridyl Hinge-Binder Motifs

The pyridin-4-yl substituent provides a canonical hinge-region hydrogen bond acceptor for ATP-competitive kinase inhibitor design. The target compound's five H-bond acceptor capacity makes it structurally analogous to the indolinone-based kinase inhibitor chemotype, but the cyclopropylisoxazole replaces the typical lactam or urea motif, offering a novel vector for selectivity optimization [1]. Researchers seeking to diversify kinase inhibitor libraries should select this compound over pyridyl-free analogs such as Indolin-1-yl(5-methylisoxazol-3-yl)methanone, which lacks the hinge-binding pyridyl nitrogen .

CNS Drug Discovery Programs Requiring Moderate logP and Fsp3 > 0.25

With a predicted logP of 2.07 and Fsp3 of 0.30, this compound falls within favorable CNS drug-like space [1]. The cyclopropyl group contributes to metabolic stability by blocking CYP-mediated oxidation, while the indoline core provides a saturated scaffold that reduces aromatic ring count compared to fully unsaturated indole analogs [2]. Procurement for CNS-focused screening campaigns should prioritize this compound over Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone (Fsp3 ≈ 0.10), which presents a higher aromatic burden .

Structure-Activity Relationship (SAR) Exploration of Cyclopropylisoxazole Pharmacophores

The 5-cyclopropylisoxazole moiety is a privileged scaffold found in kinase inhibitors (e.g., RET inhibitors) and GPCR modulators (e.g., S1P3 agonists) [3]. This compound bridges the cyclopropylisoxazole pharmacophore with the indoline-pyridyl system, enabling systematic SAR exploration of the indoline N-substitution effects on target engagement. Researchers should select this compound as a core scaffold for library synthesis rather than using isoindoline-linked analogs, which alter the spatial orientation of the pyridyl group and abrogate structure-activity trends established for the indoline series .

Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.